4-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoic acid
Description
4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is a compound that features a pyrazole ring substituted with dimethyl groups and linked to a benzoic acid moiety through an acetamide linkage.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(4-6-12)14(19)20/h3-7H,8H2,1-2H3,(H,15,18)(H,19,20) |
InChI Key |
VCNIBGBPQISRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an acetamide intermediate. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the acetamide linkage or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .
Scientific Research Applications
4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The pyrazole ring and benzoic acid moiety can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
Comparison: Compared to similar compounds, 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is unique due to its specific acetamide linkage and the presence of both pyrazole and benzoic acid moieties. This structural combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
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